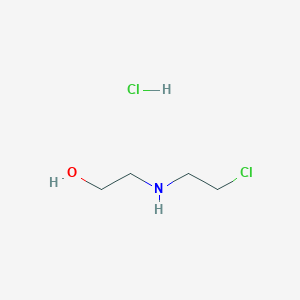

2-((2-Chloroethyl)amino)ethanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDWZDOAAAUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10637467 | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-29-6 | |

| Record name | 2576-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-((2-Chloroethyl)amino)ethanol Hydrochloride (CAS: 2576-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2-((2-Chloroethyl)amino)ethanol hydrochloride. This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Core Physicochemical Properties

This compound is a white to off-white solid.[1] It is soluble in water.[2][3] Due to its reactive nature, it should be stored under an inert atmosphere at room temperature.[4]

| Property | Value | Source |

| CAS Number | 2576-29-6 | [3] |

| Molecular Formula | C4H11Cl2NO | [3] |

| Molecular Weight | 160.04 g/mol | [3][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (Calculated: 16.8 mg/mL) | [2][3] |

| Storage | Inert atmosphere, room temperature | [4] |

Toxicological Profile

Toxicological Data for the Structurally Related Compound bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)

| Parameter | Value | Species | Route | Source |

| LD50 | 1150 mg/kg | Rat | Oral | [7] |

| LD50 | 100 mg/kg | Rat | Intraperitoneal | [8] |

Hazard Statements for bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)

| Code | Statement |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethanolamine with thionyl chloride.[9] The following is a representative protocol adapted from the synthesis of similar compounds.[9][10]

Materials:

-

Ethanolamine

-

Thionyl chloride

-

Absolute ethanol (for recrystallization)

-

Reaction flask with a stirrer, dropping funnel, and reflux condenser

-

Ice bath

Procedure:

-

In a dry reaction flask, place an excess of thionyl chloride and cool it in an ice bath.

-

Slowly add ethanolamine dropwise to the cooled thionyl chloride with continuous stirring. The reaction is exothermic and will generate sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and continue stirring for approximately one hour at room temperature to allow the reaction to complete.

-

The excess thionyl chloride is then removed, typically by distillation or by reacting it with a suitable solvent like ethanol.

-

The crude product is then purified by recrystallization from a solvent such as absolute ethanol to yield the final product.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound can be determined using reverse-phase HPLC. The following protocol is based on a method described for the analysis of a related compound.[11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[11]

-

Mobile Phase A: 10 mM K2HPO4 aqueous solution (pH = 8.0).[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[11]

-

Flow Rate: 0.8 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Detection Wavelength: 195 nm.[11]

-

Injection Volume: 20 µL.[11]

-

Diluent: Water.[11]

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the diluent to achieve a final concentration of 1.0 mg/mL.[11]

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 1.0 mg/mL.[11]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution using the external standard method.[11]

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of several important pharmaceutical compounds, including the antidepressant fluvoxamine and the anticancer agent cyclophosphamide.[3][12][13]

Synthesis of Fluvoxamine

In the synthesis of fluvoxamine, 2-chloroethylamine hydrochloride (a related compound) is reacted with 5-methoxy-4'-trifluoromethylvalerophenone oxime in the presence of a base.[14] This reaction involves an O-alkylation of the oxime.[15]

Synthesis of Cyclophosphamide

While the direct use of this compound in the primary synthesis of cyclophosphamide is less common, the core bis(2-chloroethyl)amine moiety is fundamental to its structure and cytotoxic activity.[13][16] The synthesis of cyclophosphamide involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by reaction with 3-aminopropanol.[16]

References

- 1. CN116947691A - Preparation method of fluvoxamine maleate - Google Patents [patents.google.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Buy this compound | 2576-29-6 [smolecule.com]

- 4. 2576-29-6|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 2576-29-6 | this compound - Synblock [synblock.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 11. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 12. 2-((2-chloroethyl)aMino)ethanolHCLSALT | 2576-29-6 [chemicalbook.com]

- 13. US10849916B2 - Stable liquid formulations of cyclophosphamide and its impurities - Google Patents [patents.google.com]

- 14. US6433225B1 - Process for the preparation of fluvoxazmine maleate - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]

What are the synonyms for 2-((2-Chloroethyl)amino)ethanol hydrochloride

This document provides a comprehensive overview of the chemical compound 2-((2-Chloroethyl)amino)ethanol hydrochloride, focusing on its nomenclature and identification. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Synonyms

This compound is a chemical intermediate with the CAS Registry Number 2576-29-6.[1][2][3][4] It is essential for researchers to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

The synonyms and identifiers for this compound are summarized in the table below.

| Identifier Type | Name/Value |

| IUPAC Name | 2-(2-chloroethylamino)ethanol;hydrochloride[1] |

| CAS Registry No. | 2576-29-6[1][2][3][4] |

| Molecular Formula | C4H11Cl2NO[1][2][4] |

| Molecular Weight | 160.04 g/mol [1][2] |

| Common Synonym | N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride[1] |

| Systematic Name | 2-((2-chloroethyl)amino)ethan-1-ol HCl[4] |

| Other Synonyms | Ethanol Hydrochloride, 2-((2-chloroethyl)amino) |

| 2-(2-chloroethylamino)ethanol[4] | |

| 2-((2-CHLOROETHYL)AMINO)ETHANOL HCL[4] |

Experimental Protocols

This section is not applicable to the scope of this document, which focuses on the identification and nomenclature of the specified compound.

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers, providing a clear visual representation of the compound's nomenclature.

References

In-depth Technical Guide: N-(2-Hydroxyethyl)-2-chloroethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This document provides a concise overview of its molecular structure, available physicochemical properties, and a general synthesis protocol. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a theoretical framework for its synthesis and characterization based on related chemical principles.

Molecular Structure and Chemical Identity

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is the hydrochloride salt of the parent compound, N-(2-Hydroxyethyl)-2-chloroethanamine. The molecule features a secondary amine substituted with a 2-hydroxyethyl group and a 2-chloroethyl group. The presence of the hydrochloride salt increases the compound's stability and water solubility.

Molecular Formula: C₄H₁₁Cl₂NO

Molecular Weight: 176.04 g/mol

CAS Number: 638-55-1

Chemical Structure:

Caption: 2D structure of N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Physicochemical Properties

Detailed experimental data for N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is not widely available. The following table summarizes predicted and known properties for structurally similar compounds. Researchers should experimentally verify these properties for their specific applications.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁Cl₂NO | - |

| Molecular Weight | 176.04 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis Protocol

A plausible synthetic route to N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride involves the reaction of diethanolamine with a chlorinating agent, such as thionyl chloride, followed by purification.

General Experimental Workflow

Caption: General workflow for the synthesis of N-(2-Hydroxyethyl)-2-chloroethanamine HCl.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethanolamine in a suitable anhydrous inert solvent (e.g., dichloromethane or toluene).

-

Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for the best yield and purity.

Spectroscopic Analysis

-

¹H NMR: Signals corresponding to the protons on the ethyl groups. The protons adjacent to the nitrogen, oxygen, and chlorine atoms would have distinct chemical shifts. The presence of the hydrochloride salt would likely lead to a broad signal for the amine proton.

-

¹³C NMR: Four distinct signals for the four carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks for O-H stretching (from the hydroxyl group), N-H stretching (from the secondary ammonium salt), C-N stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N-(2-Hydroxyethyl)-2-chloroethanamine, and fragmentation patterns characteristic of the molecule.

Biological Activity and Signaling Pathways

There is currently no significant information in the public domain regarding the specific biological activities or signaling pathways associated with N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride. As a bifunctional molecule with a reactive chloroethyl group and a hydroxyl group, it could potentially act as an alkylating agent or participate in various biological interactions. Further research is needed to elucidate its pharmacological profile.

Safety and Handling

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is expected to be a hazardous substance. As an alkylating agent, it may be corrosive, a skin and eye irritant, and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a compound of interest for chemical synthesis and potential pharmaceutical applications. This guide provides a foundational understanding of its structure and a theoretical basis for its synthesis and characterization. Due to the scarcity of published data, further experimental investigation is crucial to fully characterize this molecule and explore its potential uses. Researchers are encouraged to perform their own analyses to validate the properties and bioactivity of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound that belongs to the class of nitrogen mustards. While specific research on this particular molecule is limited, its structural features strongly suggest that it acts as a precursor to a bifunctional alkylating agent.[1][2] Nitrogen mustards are a well-established class of cytotoxic compounds used in chemotherapy.[3] Their mechanism of action is primarily centered on the covalent modification of DNA, which leads to the inhibition of cellular replication and the induction of programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[3][4][5] This guide will provide a detailed overview of the presumed mechanism of action of this compound, based on the known activities of nitrogen mustards.

Core Mechanism of Action: DNA Alkylation

The cytotoxic effects of nitrogen mustards are initiated through a process of intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[3][5] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, with DNA being the primary target.[5]

The process can be delineated into the following steps:

-

Intramolecular Cyclization: The nitrogen atom of the bis(2-chloroethyl)amino group acts as a nucleophile, attacking the adjacent carbon atom and displacing a chloride ion. This results in the formation of a positively charged aziridinium ion.[3][5]

-

First Alkylation of DNA: The highly reactive aziridinium ion is then attacked by a nucleophilic site on a DNA base. The most common target is the N7 position of guanine.[3][5] This reaction forms a stable covalent bond, resulting in a mono-adduct on the DNA strand.

-

Second Alkylation and Cross-linking: The bifunctional nature of the nitrogen mustard allows for a second, analogous reaction to occur with the remaining chloroethyl arm.[5] This second alkylation event can react with another guanine base on the same DNA strand (intrastrand cross-link) or on the opposing DNA strand (interstrand cross-link).[3]

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[3][5] This physical blockade of essential cellular processes ultimately triggers cell cycle arrest and apoptosis.[5]

Mechanism of nitrogen mustard activation and DNA alkylation.

Cellular Response to DNA Damage

The formation of DNA adducts, particularly interstrand cross-links, represents a severe form of genotoxic stress that activates a complex cellular signaling network known as the DNA Damage Response (DDR).[5] This response aims to either repair the damage or, if the damage is too extensive, trigger apoptosis.

Key components of the DDR pathway activated by nitrogen mustard-induced DNA damage include:

-

Sensor Proteins: Proteins that recognize the DNA lesions and initiate the signaling cascade.

-

Transducer Kinases: Primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are activated by the sensor proteins.[5]

-

Effector Proteins: A downstream cascade of proteins that execute the cellular response, leading to cell cycle arrest, DNA repair, or apoptosis.

If the DNA damage is irreparable, the DDR pathway will initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[6]

Cellular response to DNA damage induced by nitrogen mustards.

Quantitative Data

| Compound/Derivative | Cell Line | IC50 (µM) |

| 2,3-DCPE | LoVo (colon cancer) | 0.89[7] |

| 2,3-DCPE | DLD-1 (colon cancer) | 1.95[7] |

| 2,3-DCPE | H1299 (lung cancer) | 2.24[7] |

| 2,3-DCPE | A549 (lung cancer) | 2.69[7] |

| 2,3-DCPE | Normal Human Fibroblasts | 12.6[7] |

Note: 2,3-DCPE is 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, a compound with a similar ethanolamine substructure that has been shown to induce apoptosis.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for studying the mechanism of action of alkylating agents. Below are representative protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[8]

Objective: To quantify the cytotoxic effect of the test compound.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Fragmentation Assay by Agarose Gel Electrophoresis

This protocol is used to visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis.[9]

Objective: To qualitatively assess the induction of apoptosis by detecting DNA laddering.

Methodology:

-

Cell Treatment: Treat cells in culture with the test compound at a concentration known to induce cytotoxicity for a specified period (e.g., 24 hours). Include untreated control cells.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., Triton X-100) and proteases (e.g., Proteinase K) to release the DNA and degrade proteins.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.

-

DNA Quantification: Resuspend the DNA pellet in TE buffer and quantify the DNA concentration using a spectrophotometer.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light and document the results. The appearance of a "ladder" of DNA fragments in the treated samples is indicative of apoptosis.[9]

Conclusion

This compound, as a nitrogen mustard precursor, is presumed to exert its biological effects through the classical mechanism of DNA alkylation. The formation of a reactive aziridinium ion leads to the covalent modification of DNA, primarily forming interstrand cross-links that are highly cytotoxic. This DNA damage triggers the DNA Damage Response, leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cells. While further research is needed to elucidate the specific activity and quantitative parameters of this particular compound, the well-established mechanism of nitrogen mustards provides a strong foundation for its potential application in cancer therapy and related research fields.

References

- 1. Buy this compound | 2576-29-6 [smolecule.com]

- 2. 2-[Bis(2-chloroethyl)amino]ethanol | 7747-69-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethanol-induced neuronal apoptosis in vivo requires BAX in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-((2-Chloroethyl)amino)ethanol hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-((2-Chloroethyl)amino)ethanol Hydrochloride in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No: 2576-29-6) in organic solvents. While publicly available quantitative solubility data is limited, this document outlines the compound's known physicochemical properties that influence its solubility. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to be a valuable resource for researchers in pharmaceutical development, organic synthesis, and materials science, enabling them to assess and utilize this compound in various solvent systems.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various biologically active molecules.[1] Its chemical structure, possessing a secondary amine, a primary alcohol, and a chloroethyl group, suggests a degree of solubility in both aqueous and organic solvents.[1] Understanding the solubility of this compound in different organic solvents is critical for its use in organic synthesis, purification, formulation, and as a potential bioconjugation agent.[1] This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2576-29-6 | Smolecule |

| Molecular Formula | C₄H₁₁Cl₂NO | Smolecule |

| Molecular Weight | 160.04 g/mol | Smolecule |

| Appearance | White to light beige crystalline powder | Smolecule |

| Known Solubility | Soluble in water | Smolecule |

Solubility in Organic Solvents

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. However, based on its chemical structure, which includes polar functional groups (amine and hydroxyl) and a hydrochloride salt form, some qualitative predictions can be made. The presence of these groups suggests that it will likely exhibit solubility in polar organic solvents. For instance, related amino alcohol hydrochlorides have shown solubility in polar organic solvents like methanol, chloroform, dichloromethane, and dimethyl sulfoxide.

Given the lack of quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the thermodynamic .

Principle

The shake-flask method is a well-established technique for determining the thermodynamic (equilibrium) solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dimethyl sulfoxide)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution to determine its density, which can be used to convert between mass and volume-based solubility units.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Accurately dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and record the detector response.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample solutions.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Data Presentation

All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison. An example data table is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

References

An In-depth Technical Guide to the Reactive Functional Groups of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactive functional groups present in 2-((2-chloroethyl)amino)ethanol hydrochloride. The molecule's structure incorporates a secondary amine, a primary alcohol (hydroxyl group), and a chloroethyl group, each exhibiting distinct reactivity profiles. This document elucidates the chemical properties and reactivity of these functional groups, with a focus on nucleophilic substitution and intramolecular cyclization reactions. Detailed experimental protocols for key transformations, quantitative data on the basicity of the functional groups, and mechanistic diagrams are presented to offer a thorough resource for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctional organic compound of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a secondary amine, a primary alcohol, and a reactive alkyl chloride, allows for a variety of chemical modifications. The hydrochloride salt form enhances its stability and water solubility, making it a convenient precursor in many synthetic applications.[1] This guide will delve into the reactivity of each functional group, providing a foundational understanding for its application in chemical synthesis.

Molecular Structure:

-

Chemical Name: this compound

-

CAS Number: 2576-29-6

-

Molecular Formula: C₄H₁₁Cl₂NO

-

Molecular Weight: 160.04 g/mol

Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the primary hydroxyl group, and the chloroethyl moiety.

Secondary Amine: The Nucleophilic Center

The secondary amine is the most nucleophilic and basic center in the molecule. In its free base form, the lone pair of electrons on the nitrogen atom readily participates in nucleophilic reactions. However, in the commercially available hydrochloride salt, the amine is protonated, which significantly reduces its nucleophilicity.[1]

Quantitative Data on Basicity:

| Compound | Functional Group | pKa of Conjugate Acid | Reference |

| Ethanolamine | Primary Amine | 9.50 (at 25 °C) | [1][2][3] |

| N-Ethylethanolamine | Secondary Amine | ~9.9 (estimated) | |

| N-(2-Hydroxyethyl)ethylenediamine | Primary Amine | 7.21 | [4] |

Table 1: pKa values of the conjugate acids of structurally related amino alcohols.

Based on these values, the pKa of the conjugate acid of the secondary amine in 2-((2-chloroethyl)amino)ethanol is expected to be in the range of 9-10. This indicates that a sufficiently strong base is required to deprotonate the amine and unleash its nucleophilic character.

Key Reactions:

-

N-Alkylation: The deprotonated secondary amine is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an S(_N)2 reaction to form tertiary amines.[5] The choice of base and solvent is crucial to achieve selective N-alkylation over O-alkylation.

-

Acylation: The amine readily reacts with acid chlorides and anhydrides to form stable amide linkages.

-

Schiff Base Formation: With aldehydes and ketones, the secondary amine can form an iminium ion, a key intermediate in reductive amination reactions.

Primary Hydroxyl Group: A Modest Nucleophile

The primary alcohol (hydroxyl group) is a weaker nucleophile and a much weaker base compared to the secondary amine.[6] Its reactivity is generally masked by the more nucleophilic amine. However, under specific conditions, the hydroxyl group can participate in characteristic reactions of alcohols.

Quantitative Data on Acidity:

The acidity of the hydroxyl group is comparable to that of other primary alcohols.

| Compound | Functional Group | pKa | Reference |

| Ethanol | Primary Alcohol | ~16 | |

| Water | 15.7 | ||

| N-Ethylethanolamine | Primary Alcohol | 15.26 (Predicted) | [7] |

Table 2: pKa values of the hydroxyl group in related compounds.

The higher pKa value compared to the pKa of the conjugate acid of the amine confirms that the hydroxyl group is significantly less acidic than the protonated amine.

Key Reactions:

-

O-Alkylation (Williamson Ether Synthesis): In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile to attack an alkyl halide, forming an ether.[8] To achieve selective O-alkylation, the more nucleophilic amine must be protected.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, typically under acidic catalysis.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Chloroethyl Group: The Electrophilic Site and Precursor to a Reactive Intermediate

The chloroethyl group provides an electrophilic carbon atom susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution reactions.

Key Reactions:

-

Nucleophilic Substitution: The chloroethyl group can be targeted by external nucleophiles. However, the most significant reaction involving this group is intramolecular.

-

Intramolecular Cyclization (Aziridinium Ion Formation): In the presence of a base, the deprotonated secondary amine can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This results in the formation of a highly reactive, strained three-membered ring called an aziridinium ion.[1][9] This intermediate is a potent electrophile and will readily react with any available nucleophile.[10][11][12][13]

Interplay and Selectivity of Reactions

The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selective transformations.

-

N- vs. O-Alkylation: Due to the higher nucleophilicity of the amine, N-alkylation is generally favored over O-alkylation.[6] To achieve selective O-alkylation, the amine group is typically protected first.

-

Intramolecular vs. Intermolecular Reactions: The formation of the aziridinium ion is a facile intramolecular process that can compete with intermolecular reactions, especially when the amine is deprotonated.[1] The hydrochloride salt form is crucial for preventing this premature cyclization during storage and handling.[1][9]

Experimental Protocols

The following are detailed methodologies for key transformations involving this compound.

Protocol for Selective N-Alkylation

This protocol describes the selective mono-N-alkylation of the secondary amine using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for Aziridinium Ion Formation and Trapping

This protocol describes the in-situ generation of the aziridinium ion and its subsequent reaction with an external nucleophile.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Nucleophile (e.g., sodium azide, NaN₃)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve this compound (1.0 eq) in water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring. This will generate the free base in situ.

-

Immediately add the external nucleophile (e.g., sodium azide, 1.5 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Key reactive pathways of 2-((2-chloroethyl)amino)ethanol.

Caption: Experimental workflow for selective N-alkylation.

Conclusion

This compound is a valuable building block in organic synthesis due to the distinct and tunable reactivity of its secondary amine, primary alcohol, and chloroethyl functional groups. A thorough understanding of their relative nucleophilicity, basicity, and propensity for intramolecular reactions is paramount for designing selective and efficient synthetic routes. The hydrochloride salt plays a critical role in stabilizing the molecule by preventing premature cyclization of the amine. By carefully selecting reaction conditions such as the base, solvent, and temperature, chemists can selectively target a specific functional group to achieve the desired chemical transformation. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile compound in research and development.

References

- 1. Ethanolamine = 98 141-43-5 [sigmaaldrich.com]

- 2. Ethanolamine [drugfuture.com]

- 3. chembk.com [chembk.com]

- 4. N-(2-Hydroxyethyl)ethylenediamine | C4H12N2O | CID 8112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Research Applications of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride, a versatile bifunctional molecule. Due to its reactive chloroethyl and aminoethanol moieties, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. This document details its role as a precursor in the development of pharmaceuticals, the synthesis of antimicrobial agents, and the modification of biopolymers. It also provides insights into synthetic methodologies and analytical techniques.

Core Properties and Synthesis

This compound is a crystalline solid soluble in water.[1] Its chemical structure, possessing both a nucleophilic secondary amine and a reactive alkyl chloride, makes it a key building block in various organic syntheses. The presence of the hydroxyl group further adds to its functional versatility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2576-29-6 | [2] |

| Molecular Formula | C4H11Cl2NO | [2] |

| Molecular Weight | 160.04 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of Chloroethylamine Precursors

Experimental Protocol: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine and Thionyl Chloride (Adapted from CN101417985B) [4]

-

Reaction Setup: In a dry reaction vessel equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Addition of Thionyl Chloride: Cool the mixture to 10°C and slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.

-

Work-up: After reflux, remove the toluene and unreacted thionyl chloride by distillation under normal pressure. Further remove residual solvent by vacuum distillation at 60°C.

-

Isolation: The resulting solid is 2-chloroethylamine hydrochloride. Expected yield is approximately 76% with a purity of over 99% as determined by HPLC.

Note: This protocol is for the synthesis of 2-chloroethylamine hydrochloride, a precursor, and may be adapted for the synthesis of the title compound.

Research Application 1: Precursor in Pharmaceutical Synthesis - The Case of Fluvoxamine

This compound and its close analogs are key intermediates in the synthesis of various pharmaceuticals. A prominent example is the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, used in the treatment of major depressive disorder and obsessive-compulsive disorder.[5] The chloroethylamino moiety is crucial for introducing the aminoethoxy side chain onto the fluvoxamine core structure through an alkylation reaction.

Diagram 1: Synthetic Pathway of Fluvoxamine

Caption: General workflow for the synthesis of Fluvoxamine Maleate.

Experimental Protocol: Synthesis of Fluvoxamine Maleate (Adapted from US6433225B1) [6]

Note: The original patent utilizes 2-chloroethylamine hydrochloride. This protocol is an adaptation for the title compound.

-

Reaction Mixture Preparation: To a stirred mixture of toluene (1.2 L) and PEG-400 (0.4 L), add powdered potassium hydroxide (86.0 g, 1.53 mol) at ambient temperature.

-

Addition of Reactants: Add 5-methoxy-4′-trifluoromethylvalerophenone oxime (100 g, 0.363 mol), followed by this compound (a molar equivalent).

-

Reaction: Stir the mixture at 30-35°C for 2 hours.

-

Aqueous Work-up: Add water (1.2 L), stir for 30 minutes, and separate the aqueous layer. Wash the organic layer with water until neutral.

-

Salt Formation: To the organic layer, add a solution of maleic acid (42.14 g, 0.363 mol) in water (65 mL).

-

Crystallization and Isolation: Stir the mixture at 25-30°C for 2 hours, then cool to 5-10°C to induce crystallization. Filter the solid, wash with toluene, and dry to obtain crude fluvoxamine maleate.

-

Purification: Recrystallize the crude product from water to yield pure fluvoxamine maleate.

Research Application 2: Synthesis of Antimicrobial Piperazine Derivatives

The reactive nature of the chloroethyl group allows for the construction of heterocyclic systems, such as piperazines, which are prevalent scaffolds in medicinal chemistry with a broad range of biological activities, including antimicrobial properties.[7] Although direct synthesis of piperazine derivatives from this compound is not extensively documented, the analogous reaction with bis(2-chloroethyl)amine hydrochloride provides a clear precedent for this synthetic strategy.[8]

Diagram 2: General Synthesis of Piperazine Derivatives

Caption: Cyclization reaction to form a piperazine ring.

Experimental Protocol: Synthesis of a Piperazine Derivative (Adapted from Suryavanshi & Rathore, 2017) [8]

Note: The original research uses bis(2-chloroethyl)amine hydrochloride. This protocol is a conceptual adaptation.

-

Reaction Setup: In a round-bottom flask, combine the desired substituted aniline (1 equivalent) and this compound (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to a high temperature (e.g., 110°C) and stir for an extended period (e.g., 48 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by recrystallization or column chromatography to yield the desired N-substituted piperazine derivative.

Table 2: Antimicrobial Activity of Synthesized Piperazine Derivatives (Hypothetical Data)

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | >128 | 64 | 128 | >128 |

| Derivative 2 | 32 | 16 | 32 | 64 |

| Derivative 3 | 16 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | 1 | - |

| Fluconazole | - | - | - | 8 |

Note: This table presents hypothetical data to illustrate the potential for quantitative analysis, as specific data for derivatives of the title compound were not found in the searched literature.

Research Application 3: Modification of Biopolymers - Chitosan Derivatives

The amino and hydroxyl groups of this compound make it a candidate for grafting onto biopolymers like chitosan to impart new functionalities. Chitosan, a natural polysaccharide, is known for its biocompatibility and biodegradability, and its chemical modification can enhance properties such as antimicrobial activity.[9][10] Grafting of this compound onto the chitosan backbone could introduce both hydrophilicity (from the hydroxyl group) and a potential site for further functionalization (the secondary amine), potentially leading to materials with enhanced biological activity.

Diagram 3: Workflow for Chitosan Modification

Caption: General workflow for the modification and evaluation of chitosan.

Experimental Protocol: Grafting onto Chitosan (Conceptual)

-

Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) to protonate the amino groups and render it soluble.

-

Reaction: Add this compound to the chitosan solution. The reaction could be initiated by a suitable base to deprotonate the chitosan's primary amines, allowing for nucleophilic attack on the chloroethyl group. The reaction would likely be carried out at an elevated temperature for a set period.

-

Purification: Precipitate the modified chitosan by raising the pH. The precipitate would then be washed extensively with water and an organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Characterization: The resulting grafted chitosan would be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify new functional groups and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the grafted moiety.

-

Biological Evaluation: The antimicrobial activity of the modified chitosan would be assessed using standard methods such as the determination of the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Analytical Methodologies

The purity and identity of this compound and its derivatives are critical for reproducible research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques.

Table 3: Representative HPLC Method for Purity Analysis (Adapted from a method for a related compound) [11]

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Experimental Protocol: ¹H NMR for Structural Confirmation [11]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or theoretical values to confirm the structure.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its utility as a precursor for pharmaceuticals like fluvoxamine, its role in the synthesis of antimicrobial piperazine derivatives, and its potential for modifying biopolymers like chitosan highlight its importance for researchers. While detailed experimental protocols and quantitative biological data for many of its applications are not widely published, the available information on related compounds provides a strong foundation for future research and development. The methodologies and conceptual protocols outlined in this guide are intended to serve as a starting point for scientists exploring the diverse applications of this valuable building block.

References

- 1. Buy this compound | 2576-29-6 [smolecule.com]

- 2. CAS 2576-29-6 | this compound - Synblock [synblock.com]

- 3. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 4. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 5. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]

- 6. US6433225B1 - Process for the preparation of fluvoxazmine maleate - Google Patents [patents.google.com]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. [PDF] Synthesis and Characterization of Grafted Chitosan Blending with Polyvinyl alcohol / Nanocomposite and Study Biological Activity | Semantic Scholar [semanticscholar.org]

- 10. "Synthesis and Characterization of Grafted Chitosan Blending with Polyv" by Ruwaidah S. Saeed, Hanaa G. Attiya et al. [bsj.uobaghdad.edu.iq]

- 11. benchchem.com [benchchem.com]

The Role of 2-((2-Chloroethyl)amino)ethanol Hydrochloride in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-((2-chloroethyl)amino)ethanol hydrochloride, a bifunctional alkylating agent, and its application in the field of bioconjugation. While specific literature on this particular compound is limited, its structural similarity to other well-studied nitrogen mustards, such as mechlorethamine (HN-2) and chlorambucil, allows for a comprehensive understanding of its reactivity and potential uses in creating stable bioconjugates for research and therapeutic development.

Introduction to this compound

This compound is a chemical compound featuring a reactive chloroethylamino group and a hydroxyl group.[1] Its primary utility in bioconjugation stems from the electrophilic nature of the chloroethyl moiety, which can form stable covalent bonds with nucleophilic residues on biomolecules.[1] This alkylating capability makes it a candidate for the development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other modified biomolecules for targeted therapies and research applications.[2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₄H₁₁Cl₂NO |

| Molecular Weight | 160.04 g/mol |

| Appearance | White to light beige crystalline powder |

| Solubility | Soluble in water |

Mechanism of Bioconjugation: The Alkylation Reaction

The bioconjugation activity of this compound is predicated on the classic reactivity of nitrogen mustards. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[3][4] This electrophilic intermediate is then susceptible to nucleophilic attack by various functional groups present on biomolecules.[3]

The primary nucleophilic targets on proteins for alkylation by nitrogen mustards are the side chains of specific amino acids. While cysteine is the most readily alkylated residue, reactions with lysine and histidine have also been observed.[3]

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a primary target for alkylation.[3]

-

Lysine: The ε-amino group (-NH₂) of lysine can also be alkylated.[3]

-

Histidine: The imidazole ring of histidine presents another potential site for modification.[3]

The reactivity and selectivity of the alkylation reaction are influenced by factors such as pH, with higher pH values generally favoring the deprotonated, more nucleophilic forms of amino acid side chains.[5][6]

Quantitative Data in Nitrogen Mustard Bioconjugation

| Parameter | Typical Method(s) | Expected Outcome/Range | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | Average DAR of 2-4 for many ADCs. Distribution of different drug-loaded species. | [][9][10] |

| Conjugation Efficiency | UV-Vis Spectroscopy, HPLC | Varies depending on reaction conditions (e.g., 50-90%). | [7] |

| In Vitro Cytotoxicity (IC₅₀) | Cell-based assays (e.g., MTT, CellTiter-Glo) | Highly potent, often in the nanomolar to picomolar range, depending on the payload and target cell line. | [2][11] |

| Conjugate Stability | HPLC, MS (incubation in serum/plasma) | Half-life in physiological conditions can vary. Stable linkages are desired to prevent premature drug release. | [3][12][13][14][15] |

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein (e.g., an antibody) with a nitrogen mustard like this compound and the subsequent characterization. These should be optimized for specific applications.

General Protein Alkylation Protocol

This protocol is adapted from general procedures for modifying proteins with alkylating agents.

Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

-

This compound.

-

Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein that are intended for conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the alkylating agent to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by LC-MS.

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris or cysteine, to consume the excess alkylating agent.

-

Purification: Purify the bioconjugate from unreacted reagents and byproducts using size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Characterization: Characterize the purified conjugate for DAR, aggregation, and purity using methods described in the next section.

References

- 1. Buy this compound | 2576-29-6 [smolecule.com]

- 2. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent adduction of nitrogen mustards to model protein nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Synthesis of a Key Pharmaceutical Intermediate: A Technical History of 2-((2-Chloroethyl)amino)ethanol Hydrochloride

For Immediate Release

A comprehensive technical guide detailing the historical development of the synthesis of 2-((2-chloroethyl)amino)ethanol hydrochloride has been compiled for researchers, scientists, and professionals in drug development. This document outlines the evolution of synthetic methodologies, providing in-depth experimental protocols and quantitative data for key reactions.

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for antidepressants such as fluvoxamine maleate. Its bifunctional nature, possessing both a reactive chloroethyl group and a hydroxyl moiety, also lends it to applications in biotechnology for the modification of natural polymers like chitosan. The historical progression of its synthesis reflects the broader advancements in organic chemistry, moving towards more efficient, safer, and cost-effective methods.

Early Methods and Foundational Developments

The synthesis of this compound and its precursors is rooted in the fundamental reactions of aliphatic amines and alcohols. One of the earliest and most straightforward approaches involves the chlorination of amino alcohols. A method known since at least the mid-20th century involves the reaction of ethanolamine with a chlorinating agent. A 1957 article by Doherty D.G., et al., referenced in later patents, describes a process where ethanolamine is first converted to its hydrochloride salt and then chlorinated using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅) in the presence of hydrochloric acid.[1] This foundational approach highlights the direct conversion of a hydroxyl group to a chloride in the presence of an amine.

Key Synthetic Routes and Their Evolution

Several distinct synthetic strategies have been developed and refined over time. The primary methods can be categorized as follows:

-

Chlorination of Diethanolamine: This method utilizes the readily available diethanolamine and a chlorinating agent, most commonly thionyl chloride. The reaction selectively chlorinates one of the hydroxyl groups to yield the desired product. This approach is valued for its directness.

-

Reaction of 2-Chloroethylamine with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by 2-chloroethylamine. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the nucleophilic attack of the amine on the epoxide ring.[2]

-

Reaction of 2-Chloroethylamine Hydrochloride with Ethanolamine: In this synthesis, 2-chloroethylamine hydrochloride is heated with ethanolamine, typically at temperatures ranging from 120°C to 160°C.[2] The ethanolamine acts as both a reactant and a base to neutralize the hydrochloride salt.

-

Two-Step Synthesis from Ethanolamine: A widely employed industrial method involves a two-step process starting from ethanolamine. First, ethanolamine is reacted with hydrogen chloride to form ethanolamine hydrochloride. This intermediate is then chlorinated using thionyl chloride to produce this compound.[3] This method offers good control and high yields. A 2017 patent describes a variation of this, reacting ethanolamine with hydrogen chloride in the presence of an organic acid catalyst, achieving a yield of 92.2% and a purity of 99.3%.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods, where available from the cited literature.

| Synthesis Method | Starting Materials | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| Chlorination of Ethanolamine Hydrochloride | Ethanolamine Hydrochloride | Thionyl Chloride | Aliphatic Carboxylic Acid | 50 - 70 | High | - | [5] |

| Reaction of Ethanolamine with Hydrogen Chloride | Ethanolamine | Hydrogen Chloride | - | 120 - 160 | 92.2 | 99.3 | [4] |

| Reaction of 2-Chloroethylamine HCl with Ethanolamine | 2-Chloroethylamine Hydrochloride, Ethanolamine | - | - | 120 - 160 | - | - | [2] |

| Reaction of 2-Chloroethylamine with Ethylene Oxide | 2-Chloroethylamine, Ethylene Oxide | Aluminum Chloride | - | - | - | - | [2] |

Detailed Experimental Protocols

Method 1: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine and Hydrogen Chloride

This protocol is adapted from a 2017 patent and demonstrates a high-yield synthesis of a key precursor.

-

Step 1: Formation of Ethanolamine Hydrochloride: 61g of ethanolamine is placed in a three-necked reaction flask. With stirring, hydrogen chloride gas is introduced at room temperature at a controlled flow rate until the pH of the mixture is approximately 2.

-

Step 2: Chlorination: 9.15g of adipic acid is added as a catalyst. The mixture is heated to 120°C, and hydrogen chloride gas is reintroduced. The reaction proceeds for 4 hours.

-

Step 3: Isolation and Purification: After cooling to room temperature, 30.5g of absolute ethanol is added with stirring. The resulting solid is collected by suction filtration. The filter cake is dried under vacuum at 50-60°C for 5 hours to yield 107g of 2-chloroethylamine hydrochloride.[4]

Method 2: Synthesis from Ethanolamine and Thionyl Chloride in an Organic Solvent

This method, described in a 2009 patent, details the direct chlorination of ethanolamine.

-

Reaction Setup: In a suitable organic solvent such as dichloromethane, chloroform, or toluene (3-10 times the mass of ethanolamine), ethanolamine and thionyl chloride are added in a molar ratio of 1:1.1 to 1:1.5.

-

Reaction Conditions: The reaction mixture is heated to 40-75°C for 10-15 hours to generate 2-chloroethylamine hydrochloride.

-

Subsequent Reaction: The resulting 2-chloroethylamine hydrochloride can then be used in a subsequent cyclization reaction. For example, 85.6g (0.74mol) of the hydrochloride salt is dissolved in 200mL of water, and 160g (2.10mol) of thiourea is added. The mixture is heated to reflux for 24 hours.[1]

Logical Progression of Synthesis Methods

The development of synthesis methods for this compound has progressed from direct, often harsh, chlorination reactions to more controlled, multi-step processes that offer higher yields and purity. The evolution also reflects a move towards more cost-effective and environmentally conscious reagents and conditions.

Caption: Evolution of synthetic routes for this compound.

This guide provides a foundational understanding of the historical and technical aspects of synthesizing this important pharmaceutical intermediate. The progression of methodologies underscores the continuous drive for efficiency, safety, and purity in chemical manufacturing.

References

- 1. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 2. Buy this compound | 2576-29-6 [smolecule.com]

- 3. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 4. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-Chloroethyl)amino)ethanol Hydrochloride from Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride from ethanolamine. The primary method detailed involves the formation of diethanolamine as an intermediate, followed by selective chlorination using thionyl chloride. This compound is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals such as antidepressants. Its bifunctional nature, containing both a reactive chloroethyl group and a hydroxyl group, makes it a versatile precursor for further chemical modifications. The synthesis of this compound from readily available starting materials like ethanolamine is a topic of significant interest. This document outlines a reliable and scalable method for its preparation.

The synthesis strategy involves two main steps: the formation of diethanolamine from ethanolamine and ethylene oxide, followed by the selective chlorination of one of the hydroxyl groups of diethanolamine using thionyl chloride. This approach allows for a controlled synthesis of the desired product.

Synthesis Pathway

The overall synthesis pathway from ethanolamine to this compound can be visualized as a two-step process. First, ethanolamine is reacted with ethylene oxide to yield diethanolamine. Subsequently, diethanolamine is treated with a chlorinating agent, such as thionyl chloride, to selectively replace one hydroxyl group with a chlorine atom, followed by hydrochloride salt formation.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethanolamine from Ethanolamine and Ethylene Oxide

This protocol is based on the well-established industrial method for producing diethanolamine.[1][2][3]

Materials:

-

Ethanolamine

-

Ethylene oxide

-

Ammonia water (optional, as catalyst)

-

Reaction vessel (autoclave) capable of handling high pressure and temperature

Procedure:

-

Charge the reaction vessel with ethanolamine and aqueous ammonia.

-

Pressurize the vessel with nitrogen to ensure an inert atmosphere.

-

Heat the mixture to the desired reaction temperature (typically 80-150°C).

-

Introduce ethylene oxide into the reactor at a controlled rate. The molar ratio of ethanolamine to ethylene oxide should be carefully controlled to favor the formation of diethanolamine.

-

Maintain the reaction mixture at the set temperature and pressure until the reaction is complete, as monitored by GC analysis.

-

After the reaction is complete, cool the reactor and vent any excess pressure.

-

The crude diethanolamine is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound from Diethanolamine

This protocol utilizes thionyl chloride for the selective chlorination of diethanolamine.[4]

Materials:

-

Diethanolamine

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (or another suitable inert solvent)

-

Methanol

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethanolamine in dichloroethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled and stirred solution. An immediate formation of a solid suspension may be observed.

-

After the addition is complete, warm the mixture to 50°C. The solid suspension should dissolve.

-

Reflux the reaction mixture with continuous stirring for 3 hours. During reflux, a crystalline solid is expected to appear.

-

After the reflux period, quench the reaction by the careful addition of a small amount of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white crystalline material is the desired product, this compound. The product can be further purified by recrystallization. A common method for similar compounds involves using an ethanol-diethyl ether system.[5]

Data Presentation

| Parameter | Step 1: Diethanolamine Synthesis | Step 2: Chlorination | Overall | Reference |

| Starting Material | Ethanolamine, Ethylene Oxide | Diethanolamine, Thionyl Chloride | Ethanolamine | [1][4] |

| Typical Yield | High (industrially optimized) | Quantitative | High | [4] |

| Purity (GC) | >99% after distillation | >99% after recrystallization | >99% | [6][7] |

| Appearance | Colorless viscous liquid | White crystalline solid | White crystalline solid | [5] |

Workflow Diagram

The experimental workflow for the synthesis of this compound is summarized in the following diagram.

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Ethylene oxide is a flammable and carcinogenic gas. Its use requires specialized equipment and adherence to strict safety protocols.

-

The reaction with thionyl chloride produces toxic and corrosive byproducts, such as sulfur dioxide and hydrogen chloride gas.[8][9] The reaction setup should include a gas trap to neutralize these fumes.

-

All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion